![molecular formula C20H18N2S B14206257 Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- CAS No. 780756-12-9](/img/structure/B14206257.png)
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a pyrimidine ring substituted with a thioether group linked to a bis(3-methylphenyl)ethenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- typically involves the reaction of 2-chloropyrimidine with 2,2-bis(3-methylphenyl)ethenylthiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological macromolecules. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2-[[2,2-bis(4-methoxyphenyl)ethenyl]thio]-: Similar structure but with methoxy groups instead of methyl groups.
Pyrimidine, 2-[[2,2-bis(4-methylphenyl)ethenyl]thio]-: Similar structure but with methyl groups at different positions.
Uniqueness
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the thioether group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
780756-12-9 |
|---|---|
Formule moléculaire |
C20H18N2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[2,2-bis(3-methylphenyl)ethenylsulfanyl]pyrimidine |
InChI |
InChI=1S/C20H18N2S/c1-15-6-3-8-17(12-15)19(18-9-4-7-16(2)13-18)14-23-20-21-10-5-11-22-20/h3-14H,1-2H3 |
Clé InChI |
FWKYUPUPNPVIKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=CSC2=NC=CC=N2)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


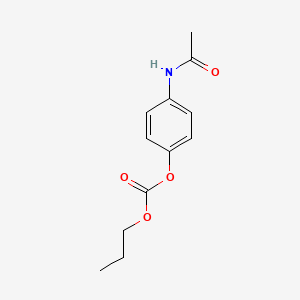

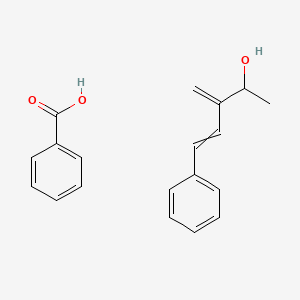
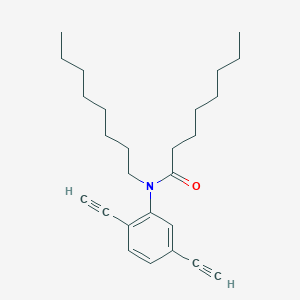

![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
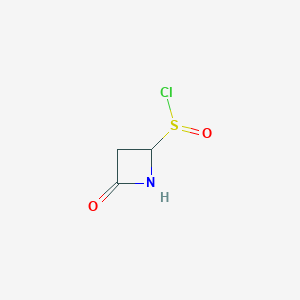
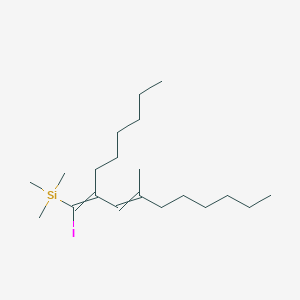
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
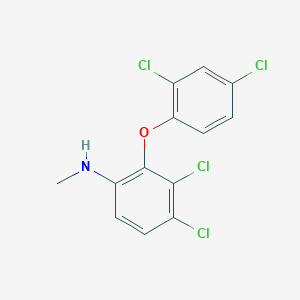
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
